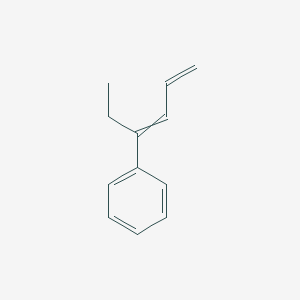

Benzene, (1-ethyl-1,3-butadienyl)-

Descripción

The compound "Benzene, (1-ethyl-1,3-butadienyl)-" (CAS: Not explicitly listed in evidence) features a benzene ring substituted with a 1-ethyl-1,3-butadienyl group. This substituent consists of a conjugated diene system (1,3-butadienyl) with an ethyl group at the 1-position. The extended conjugation between the dienyl moiety and the aromatic ring likely imparts unique electronic and optical properties, making it relevant in materials science and organic synthesis.

Propiedades

Número CAS |

54758-37-1 |

|---|---|

Fórmula molecular |

C12H14 |

Peso molecular |

158.24 g/mol |

Nombre IUPAC |

hexa-3,5-dien-3-ylbenzene |

InChI |

InChI=1S/C12H14/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3,5-10H,1,4H2,2H3 |

Clave InChI |

VIQKSDZKTARNNL-UHFFFAOYSA-N |

SMILES canónico |

CCC(=CC=C)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1,3-butadienyl)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as ethylene) to form the desired product. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of Benzene, (1-ethyl-1,3-butadienyl)- often involves the catalytic dehydrogenation of ethylbenzene. This process is carried out at high temperatures (around 600-700°C) in the presence of a metal catalyst, such as iron or chromium oxide . The resulting product is then purified through distillation and other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

Benzene, (1-ethyl-1,3-butadienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Major Products Formed

Oxidation: Phenylacetic acid and other oxidized derivatives.

Reduction: Saturated hydrocarbons like ethylbenzene.

Substitution: Nitrobenzene, sulfonated benzene derivatives, and halogenated benzene derivatives.

Aplicaciones Científicas De Investigación

Benzene, (1-ethyl-1,3-butadienyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Benzene, (1-ethyl-1,3-butadienyl)- involves its interaction with various molecular targets. The aromatic ring allows it to participate in π-π interactions with other aromatic compounds, while the 1-ethyl-1,3-butadienyl group can undergo various chemical transformations.

Comparación Con Compuestos Similares

Substitution Patterns and Isomerism

- Benzene, [(1E)-1-methyl-1,3-butadienyl]- (CAS 55177-38-3):

This isomer replaces the ethyl group with a methyl group. The molecular formula is C₁₁H₁₂ (MW: 144.21 g/mol). The (1E)-configuration indicates trans geometry at the double bond, which may influence reactivity and stability compared to the ethyl-substituted variant . - Benzene, (1-methyl-1,3-butadienyl)- (CAS 54758-36-0):

Structural isomerism arises from the position of the methyl group, affecting conjugation and steric interactions .

Substituted Benzene Derivatives

- Ethylbenzene (CAS 100-41-4):

A simpler derivative with an ethyl group directly attached to benzene. Ethylbenzene is a colorless liquid (MW: 106.17 g/mol) used industrially as a precursor to styrene. Unlike the dienyl-substituted compound, it lacks conjugation beyond the benzene ring, resulting in lower polarizability and distinct physicochemical properties .

Physicochemical and Electronic Properties

Molecular Weight and Formula

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzene, [(1E)-1-methyl-1,3-butadienyl]- | 55177-38-3 | C₁₁H₁₂ | 144.21 |

| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.17 |

| Benzene, (1-methyl-1,3-butadienyl)- | 54758-36-0 | C₁₁H₁₂ | 144.21 |

Electronic Absorption and Emission

Compounds with conjugated dienyl substituents, such as tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores, exhibit intense absorption in the visible region (e.g., λₐᵦₛ ~ 400–600 nm) due to extended π-conjugation.

Redox Behavior

Chromophores with butadienyl-azulene cores exhibit reversible redox behavior, as seen in tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] systems. The ethyl-dienyl substituent in the target compound may similarly enable multi-electron transfer processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.